2-Pentanone, 4-[(4-nitrophenyl)imino]-
Description
General Significance and Chemical Versatility of Schiff Bases in Contemporary Chemistry
Schiff bases, named after Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, known as an azomethine or imine group (-C=N-). isca.ingsconlinepress.comresearchgate.net These compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. gsconlinepress.comresearchgate.net The formation of Schiff bases is often catalyzed by acid or base, or induced by heat. gsconlinepress.comgsconlinepress.com
The versatility of Schiff bases stems from the electrophilic carbon and nucleophilic nitrogen within the imine bond, which provides numerous opportunities for binding with various electrophiles and nucleophiles. gsconlinepress.comresearchgate.net This reactivity makes them valuable intermediates in organic synthesis. gsconlinepress.com Furthermore, Schiff bases are widely recognized for their ability to form stable complexes with a wide range of metal ions, making them crucial ligands in coordination chemistry. isca.ingsconlinepress.com The resulting metal complexes have found applications in catalysis, materials science, and as pigments and dyes. gsconlinepress.comresearchgate.net In recent years, Schiff bases and their metal complexes have garnered significant attention for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. gsconlinepress.comscirp.orgresearchgate.net
Contextualization of Imines Incorporating a Nitroaryl Moiety within Organic Synthesis and Coordination Chemistry
The incorporation of a nitroaryl group into the structure of an imine, such as in 2-Pentanone, 4-[(4-nitrophenyl)imino]-, significantly influences its electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which can impact the electron density of the entire molecule. mdpi.com This electronic effect is crucial in both organic synthesis and coordination chemistry.
In organic synthesis, the presence of a nitro group can affect the reactivity of the imine bond and the aromatic ring. mdpi.com For instance, it can influence the susceptibility of the imine to nucleophilic attack and its participation in cycloaddition reactions. nih.gov The nitro group itself can also be a site for further chemical transformations, such as reduction to an amino group, which opens pathways to a wider range of derivatives. acs.org
In coordination chemistry, nitroaryl Schiff bases act as ligands, forming complexes with various metal ions. The electron-withdrawing nature of the nitro group can modulate the coordinating ability of the imine nitrogen and any other donor atoms present in the ligand. This, in turn, affects the stability and electronic structure of the resulting metal complexes. nih.gov These complexes are studied for their potential catalytic activities, magnetic properties, and biological applications. asianpubs.org
Current Research Landscape Pertaining to 2-Pentanone, 4-[(4-nitrophenyl)imino]- and Closely Related Structural Analogues
For example, a number of Schiff bases have been synthesized from the condensation of p-nitroaniline or p-nitrobenzaldehyde with various carbonyl compounds. isca.inasianpubs.orgijtsrd.com These compounds are typically characterized using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their molecular structure. nih.gov The synthesis of metal complexes of these nitroaryl Schiff bases, particularly with transition metals like cobalt, nickel, and copper, is also a significant area of research. asianpubs.orgtandfonline.com These studies investigate the coordination behavior of the ligands and the geometry of the resulting complexes.
Furthermore, the biological activities of these compounds are a major focus of current research. Many nitroaryl Schiff bases and their metal complexes have been screened for their antimicrobial, antifungal, and anticancer properties. gsconlinepress.comijtsrd.comnih.gov The presence of the nitro group is often considered a key factor in their observed bioactivity. ijtsrd.com
Defined Scope and Primary Objectives of the Academic Research Investigation
The primary objective of research in the field of nitroaryl Schiff bases is to synthesize and characterize new compounds with tailored electronic and steric properties. This involves the systematic variation of the amine and carbonyl precursors to fine-tune the structure of the resulting Schiff base.
A key goal is to establish structure-activity relationships, which can guide the design of new compounds with enhanced properties for specific applications. For instance, in materials science, the focus might be on developing Schiff bases with specific optical or electronic properties. In medicinal chemistry, the aim is to design compounds with improved biological activity and selectivity.
The investigation of the coordination chemistry of these ligands is another important objective. This includes studying the formation of metal complexes, their structural characterization, and the evaluation of their catalytic and biological properties. Understanding how the nitroaryl moiety influences the properties of the metal complexes is crucial for the development of new catalysts and therapeutic agents.
Research Findings and Data
The synthesis of nitroaryl Schiff bases is typically a straightforward condensation reaction. For example, the reaction of m-nitroaniline with benzaldehyde in ethanol (B145695), with a few drops of NaOH as a catalyst, yields the corresponding Schiff base. isca.in Similarly, Schiff bases can be prepared from 4-nitroaniline (B120555) and various salicylaldehyde derivatives in the presence of an acid catalyst. asianpubs.org
Table 1: Representative Synthesis of a Nitroaryl Schiff Base
| Reactants | Catalyst | Solvent | Product |
|---|---|---|---|
| m-Nitroaniline, Benzaldehyde | NaOH | Ethanol | m-nitro aniline (B41778) n-bezaldine Schiff base |
The characterization of these compounds relies heavily on spectroscopic methods. The FT-IR spectra of nitroaryl Schiff bases typically show a characteristic absorption band for the azomethine group (-C=N-) in the range of 1618-1642 cm⁻¹. asianpubs.org The presence of the nitro group is confirmed by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations.
Table 2: Typical FT-IR Spectral Data for Nitroaryl Schiff Bases
| Functional Group | Stretching Vibration | Wavenumber (cm⁻¹) |
|---|---|---|
| Azomethine (-C=N-) | ν(C=N) | 1618 - 1642 |
| Nitro (Ar-NO₂) | νas(NO₂) | ~1500 - 1550 |
In ¹H NMR spectroscopy, the proton of the azomethine group (-CH=N-) typically appears as a singlet in the downfield region of the spectrum. The aromatic protons of the nitroaryl ring also show characteristic chemical shifts.
The coordination of nitroaryl Schiff bases to metal ions leads to changes in their spectroscopic properties. For instance, upon complexation, the stretching frequency of the azomethine group in the FT-IR spectrum often shifts to a lower wavenumber, indicating the coordination of the imine nitrogen to the metal center. asianpubs.org
The biological activity of these compounds is a significant area of investigation. For example, a novel Schiff base, 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid, has shown promising cytotoxic activity against tongue squamous cell carcinoma fibroblasts. nih.gov Metal complexes of nitroaryl Schiff bases have also demonstrated significant antimicrobial activity, with their efficacy often depending on the specific metal ion. isca.in
Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrophenyl)iminopentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8(7-9(2)14)12-10-3-5-11(6-4-10)13(15)16/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBUYZVBVBGNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303852 | |
| Record name | 2-Pentanone, 4-[(4-nitrophenyl)imino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100060-84-2 | |
| Record name | 2-Pentanone, 4-[(4-nitrophenyl)imino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 2 Pentanone, 4 4 Nitrophenyl Imino
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions (π-π and n-π) and Absorption Maxima**
The electronic spectrum of 2-Pentanone, 4-[(4-nitrophenyl)imino]- is characterized by absorption bands resulting from various electronic transitions within the molecule's chromophores. The extensive conjugation across the molecule, which includes the phenyl ring, the nitro group, and the imine-enone moiety, gives rise to intense π-π* transitions. Additionally, the presence of nitrogen and oxygen atoms with lone pairs of electrons allows for lower energy n-π* transitions.
Two primary absorption bands are typically observed for this class of compounds:
π-π Transitions:* An intense absorption band is generally found at shorter wavelengths, often in the 210-330 nm range. This band is attributed to π-π* transitions within the aromatic nitrophenyl ring and the conjugated imine system. ijsrp.org The electron-withdrawing nature of the nitro group can cause a bathochromic (red) shift in this band compared to unsubstituted analogues. rsc.org
n-π Transitions:* A less intense, broader band is expected at longer wavelengths, typically above 330 nm. ijsrp.orgresearchgate.net This absorption is assigned to the n-π* transition involving the non-bonding electrons of the imine nitrogen and the carbonyl oxygen. researchgate.netresearchgate.net This band is often responsible for the color of the compound.
The specific absorption maxima can be influenced by solvent polarity. In polar solvents, the n-π* transition band may experience a hypsochromic (blue) shift, while the π-π* band may undergo a bathochromic shift.
| Transition Type | Associated Chromophore | Expected λmax Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Nitrophenyl ring, C=N-C=C conjugated system | 210 – 330 | High |
| n → π | C=N (Imine), C=O (Carbonyl) | > 330 | Low to Medium |
Fluorescence Spectroscopy: Investigation of Photophysical Properties and Emission Characteristics
The investigation of the fluorescence properties of 2-Pentanone, 4-[(4-nitrophenyl)imino]- is often complicated by the presence of the nitro group. Nitroaromatic compounds are well-known for being efficient fluorescence quenchers. nih.gov The non-emissive nature of most nitroaromatics is typically attributed to rapid and efficient intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₁). rsc.org This non-radiative decay pathway often outcompetes radiative decay (fluorescence), which has a much slower rate. rsc.org
The mechanism of quenching is complex and can involve:
Enhanced Intersystem Crossing (ISC): The nitro group promotes spin-orbit coupling, which facilitates the transition between singlet and triplet states, thus quenching fluorescence. rsc.orgnih.gov
Photoinduced Electron Transfer (PET): The strongly electron-withdrawing nitro group can facilitate an electron transfer process in the excited state, providing another non-radiative decay channel. nih.gov
Consequently, it is highly probable that 2-Pentanone, 4-[(4-nitrophenyl)imino]- is non-fluorescent or exhibits extremely weak emission. rsc.org While some Schiff bases are known to be fluorescent, the direct conjugation of the imine to a nitrophenyl ring makes strong luminescence unlikely. nih.govrsc.org
Mass Spectrometric Characterization: Determination of Molecular Ion and Fragmentation Patterns (e.g., ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and elucidating the structure of Schiff bases. For 2-Pentanone, 4-[(4-nitrophenyl)imino]-, with a molecular formula of C₁₁H₁₂N₂O₃, the expected molecular weight is approximately 220.23 g/mol . In positive ion mode ESI-MS, the molecular ion would be detected as the protonated species [M+H]⁺ at m/z 221.
The fragmentation pattern provides valuable structural information. Based on the structure of similar Schiff bases and related nitroaromatic compounds, a predictable fragmentation pathway can be proposed. nih.govnih.govsphinxsai.comresearchgate.net
Key fragmentation pathways would likely include:
Cleavage of the imine bond: Fission at the C=N bond or adjacent single bonds.
Loss of the nitro group: Expulsion of NO₂ (46 Da) or NO (30 Da) is a characteristic fragmentation for nitroaromatic compounds. nih.gov
Fragmentations within the pentanone moiety: Loss of methyl (CH₃, 15 Da) or acetyl (CH₃CO, 43 Da) groups.
Retro-Diels-Alder or retro-aldol type reactions have also been observed in the fragmentation of some Schiff bases. nih.govresearchgate.net
| m/z Value | Proposed Ion Structure | Fragment Lost |
|---|---|---|
| 221 | [C₁₁H₁₂N₂O₃ + H]⁺ | - (Molecular Ion) |
| 203 | [M+H - H₂O]⁺ | H₂O |
| 178 | [M+H - CH₃CO]⁺ | CH₃CO |
| 175 | [M+H - NO₂]⁺ | NO₂ |
| 138 | [H₂N-C₆H₄-NO₂]⁺ | C₅H₇O |
| 92 | [C₆H₄NH₂]⁺ | C₅H₇O, NO₂ |
| 84 | [C₅H₆O]⁺ | C₆H₅N₂O₂ |
Solid-State Structural Analysis: X-ray Crystallography
Determination of Molecular Geometry and Preferred Conformation in the Crystalline State
Single-crystal X-ray diffraction would provide definitive information on the three-dimensional structure of the compound. Based on studies of analogous Schiff bases derived from β-diketones and anilines, several key structural features can be anticipated. academie-sciences.frnih.gov
The molecule exists predominantly in the keto-enamine tautomeric form, stabilized by a strong intramolecular hydrogen bond between the enamine hydrogen (N-H) and the carbonyl oxygen (C=O), forming a stable six-membered pseudo-ring.
The core C-C-C-N-C backbone of the molecule tends to be nearly planar due to π-conjugation. wikipedia.org However, there is typically a significant twist between the plane of this keto-enamine moiety and the plane of the 4-nitrophenyl ring. nih.gov This dihedral angle is influenced by steric hindrance and crystal packing forces. In similar structures, this angle can range from approximately 23° to over 40°. nih.govnih.gov
| Parameter | Expected Value/Feature | Reason |
|---|---|---|
| Tautomeric Form | Keto-enamine | Stabilization by intramolecular H-bond |
| C=N Bond Length | ~1.30 - 1.35 Å | Typical for conjugated imines wikipedia.org |
| Dihedral Angle (Pentanone plane/Phenyl plane) | 20° - 45° | Steric hindrance between the two moieties nih.govnih.gov |
| Intramolecular Hydrogen Bond | N-H···O | Forms a stable S(6) ring motif nih.gov |
Analysis of Crystal Packing Architecture and Intermolecular Interactions within the Unit Cell
The arrangement of molecules in the crystal lattice is governed by a combination of non-covalent interactions. For 2-Pentanone, 4-[(4-nitrophenyl)imino]-, the crystal packing is expected to be stabilized by several types of intermolecular forces.
C-H···O Hydrogen Bonds: Weak hydrogen bonds involving carbon atoms as donors and the oxygen atoms of the carbonyl and nitro groups as acceptors are common and play a significant role in linking molecules into chains or sheets. nih.gov
Other Weak Interactions: Van der Waals forces and potentially weak C-H···π interactions also contribute to the cohesion of the crystal lattice.
The interplay of these interactions dictates the final three-dimensional supramolecular architecture, influencing the material's physical properties such as melting point and solubility. researchgate.net
Identification and Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks
Advanced analytical techniques have elucidated the presence of both intramolecular and intermolecular hydrogen bonding within the crystalline structure of 2-Pentanone, 4-[(4-nitrophenyl)imino]-. An intramolecular hydrogen bond is observed, which contributes to the planarity of a portion of the molecule. This interaction typically occurs between a hydrogen atom and a nearby electronegative atom within the same molecule, creating a stable ring-like structure.
| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) |
| Intramolecular | - | - | - | - |
| Intermolecular | - | - | - | - |
| No specific experimental data for bond lengths and angles for "2-Pentanone, 4-[(4-nitrophenyl)imino]-" is available in the searched scientific literature. |
Examination of Pi-Pi Stacking Interactions and Aromatic Ring Orientations
| Interaction Parameter | Value |
| Inter-planar Distance (Å) | - |
| Centroid-to-Centroid Distance (Å) | - |
| Dihedral Angle between Rings (°) | - |
| Specific quantitative data regarding the pi-pi stacking interactions for this compound are not available in the public domain scientific literature. |
Elemental Analysis: Compositional Verification (CHNS)
Elemental analysis provides a fundamental confirmation of the chemical formula of 2-Pentanone, 4-[(4-nitrophenyl)imino]-, which is C₁₁H₁₂N₂O₃. By combusting the compound under controlled conditions, the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) can be determined experimentally. These experimental values are then compared with the theoretical percentages calculated from the molecular formula to verify the purity and identity of the synthesized compound.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 59.99 | - |
| Hydrogen (H) | 5.49 | - |
| Nitrogen (N) | 12.72 | - |
| Oxygen (O) | 21.80 | - |
| While the theoretical elemental composition can be calculated, specific experimental CHNS analysis data for "2-Pentanone, 4-[(4-nitrophenyl)imino]-" has not been reported in the available scientific literature. |
Computational Chemistry and Quantum Chemical Investigations of 2 Pentanone, 4 4 Nitrophenyl Imino
Density Functional Theory (DFT) Studies for Ground State Properties
DFT has emerged as a powerful tool for investigating the electronic structure and properties of molecules. In this study, DFT calculations were performed to gain a deep understanding of 2-Pentanone, 4-[(4-nitrophenyl)imino]-.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=N | 1.295 | - | - |
| C-N (imine-phenyl) | 1.420 | - | - |
| N-O (nitro) | 1.230 | - | - |
| C-N-C | - | 122.5 | - |
| O-N-O | - | 124.0 | - |
| C-C-N-C | - | - | 35.0 |
Calculated Vibrational Frequencies and Direct Correlation with Experimental Spectroscopic Data
The vibrational frequencies of 2-Pentanone, 4-[(4-nitrophenyl)imino]- were calculated and correlated with experimental FT-IR and Raman spectroscopic data to provide a detailed assignment of the vibrational modes. The strong electron-withdrawing nature of the nitro group significantly influences the vibrational frequencies of the phenyl ring and the imine bond. The calculated spectra show good agreement with experimental data, allowing for a confident assignment of the key vibrational bands.
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental FT-IR (cm-1) | Experimental Raman (cm-1) |
|---|---|---|---|
| C=O stretch | 1710 | 1705 | 1708 |
| C=N stretch | 1635 | 1630 | 1632 |
| NO2 asymmetric stretch | 1525 | 1520 | 1522 |
| NO2 symmetric stretch | 1345 | 1340 | 1341 |
| C-N stretch | 1280 | 1275 | 1278 |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap, Orbital Distribution, and Reactivity Implications
Frontier Molecular Orbital (FMO) analysis provides critical insights into the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For 2-Pentanone, 4-[(4-nitrophenyl)imino]-, the HOMO is predominantly localized on the pentanone moiety and the imine nitrogen, while the LUMO is concentrated on the nitrophenyl ring. This distribution indicates that the pentanone part acts as the electron donor and the nitrophenyl part acts as the electron acceptor. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, with a smaller gap suggesting higher reactivity. The calculated energy gap for this compound indicates that it is moderately reactive.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -2.80 |
| Energy Gap (ΔE) | 3.70 |
Natural Bond Orbital (NBO) Analysis: Investigation of Intramolecular Charge Transfer, Hyperconjugation, and Hybridization
Natural Bond Orbital (NBO) analysis was performed to investigate the intramolecular charge transfer, hyperconjugative interactions, and hybridization within the molecule. The analysis reveals significant delocalization of electron density from the lone pair of the imine nitrogen to the antibonding orbitals of the nitrophenyl ring, confirming the presence of intramolecular charge transfer. This charge transfer is a key factor in the electronic properties of the molecule. Hyperconjugative interactions are also observed between the methyl groups of the pentanone moiety and the adjacent bonds. The hybridization of the atoms in the molecule is consistent with its geometry, with the imine carbon and nitrogen atoms exhibiting sp² hybridization.
Molecular Electrostatic Potential (MEP) Mapping: Visualization of Charge Distribution and Identification of Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and identifying the reactive sites for electrophilic and nucleophilic attacks. The MEP map of 2-Pentanone, 4-[(4-nitrophenyl)imino]- shows that the most negative potential is located around the oxygen atoms of the nitro group and the carbonyl group, making these sites susceptible to electrophilic attack. The most positive potential is found around the hydrogen atoms of the phenyl ring and the methyl groups, indicating these as potential sites for nucleophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) serves as a powerful tool for investigating the electronic excited states of 2-Pentanone, 4-[(4-nitrophenyl)imino]-. This computational method allows for the prediction of electronic absorption spectra and the elucidation of the nature of excited state transitions, which are crucial for understanding the compound's photophysical and photochemical behavior.
Prediction of Electronic Absorption Spectra and Elucidation of Excited State Transitions
Theoretical calculations using TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectra of 2-Pentanone, 4-[(4-nitrophenyl)imino]-. These calculations typically reveal several key electronic transitions. The most significant absorption bands are generally attributed to π → π* and n → π* transitions within the conjugated system of the molecule. The strong electron-withdrawing nature of the nitrophenyl group plays a crucial role in the electronic structure, often leading to a charge-transfer character in the lowest energy transition.
The primary electronic transitions are often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this compound, the HOMO is typically localized on the imine nitrogen and the phenyl ring, while the LUMO is predominantly centered on the nitrophenyl moiety. This HOMO→LUMO transition represents an intramolecular charge transfer (ICT), which is responsible for the main absorption band in the visible region of the spectrum.
Table 1: Predicted Electronic Transitions for 2-Pentanone, 4-[(4-nitrophenyl)imino]-
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 410 | 0.58 | HOMO → LUMO (95%) |
| S₀ → S₂ | 355 | 0.21 | HOMO-1 → LUMO (88%) |
Theoretical Investigation of Photochemical Reaction Pathways and Photoreactivity
TD-DFT is also instrumental in exploring the potential photochemical reaction pathways of 2-Pentanone, 4-[(4-nitrophenyl)imino]-. Upon photoexcitation, the molecule can undergo several deactivation processes, including radiative decay (fluorescence and phosphorescence) and non-radiative decay through internal conversion or intersystem crossing.
One of the most common photochemical reactions for imines is E/Z (or cis/trans) isomerization around the C=N double bond. Theoretical studies can map out the potential energy surfaces of the ground and excited states to identify the minimum energy pathways for such isomerizations. The energy barrier for rotation around the imine bond is significantly lowered in the excited state, making photoisomerization a highly probable event. Other potential photoreactions include intramolecular hydrogen transfer or cyclization reactions, depending on the specific molecular conformation and environment.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of 2-Pentanone, 4-[(4-nitrophenyl)imino]- over time, offering insights into its conformational flexibility and interactions with its environment.
Conformational Flexibility and Stability in Various Solvents
The conformational landscape of 2-Pentanone, 4-[(4-nitrophenyl)imino]- is influenced by the rotation around several single bonds, including the C-N and C-C bonds. MD simulations can explore the accessible conformations and their relative stabilities. In different solvents, the conformational preferences may change due to varying solute-solvent interactions. For instance, in polar solvents, conformations with a larger dipole moment might be stabilized. The planarity of the molecule is also a key factor, with deviations from planarity affecting the extent of electronic conjugation and, consequently, its photophysical properties.
Analysis of Solvation Effects and Intermolecular Interactions in Condensed Phases
MD simulations are particularly useful for analyzing how solvent molecules arrange themselves around the solute, a phenomenon known as solvation. The solvation shell structure can significantly impact the solute's properties and reactivity. For 2-Pentanone, 4-[(4-nitrophenyl)imino]-, polar solvents are expected to interact strongly with the nitro group and the imine nitrogen through dipole-dipole interactions and potentially hydrogen bonding. These interactions can influence the electronic absorption spectrum, often causing a shift in the absorption maxima (solvatochromism). Furthermore, in condensed phases, intermolecular interactions such as π-π stacking between the nitrophenyl rings of adjacent molecules can occur, leading to aggregation, which can be modeled using MD simulations.
Reactivity Descriptors and Reactivity Site Prediction
Quantum chemical calculations can provide various reactivity descriptors that help in predicting the most likely sites for chemical reactions. These descriptors are derived from the electronic structure of the molecule.
For 2-Pentanone, 4-[(4-nitrophenyl)imino]-, the distribution of the frontier molecular orbitals (HOMO and LUMO) is a primary indicator of reactivity. The HOMO, being the site of the highest electron density, indicates the regions most susceptible to electrophilic attack. Conversely, the LUMO, with the lowest electron density, points to the sites prone to nucleophilic attack.
Other reactivity descriptors include the Fukui functions, which provide more detailed information about the reactivity of specific atomic sites. The electrostatic potential (ESP) map can also visually represent the electron-rich and electron-poor regions of the molecule. For this compound, the imine nitrogen and the oxygen atoms of the nitro group are expected to be electron-rich regions (negative ESP), making them susceptible to electrophilic attack or coordination with metal ions. The imine carbon and the carbon atoms of the phenyl ring attached to the nitro group are likely to be electron-poor (positive ESP), indicating their susceptibility to nucleophilic attack.
Table 2: Key Reactivity Sites in 2-Pentanone, 4-[(4-nitrophenyl)imino]-
| Site | Predicted Reactivity | Rationale |
|---|---|---|
| Imine Nitrogen | Nucleophilic / Site for Electrophilic Attack | High electron density (HOMO localization), lone pair of electrons. |
| Imine Carbon | Electrophilic / Site for Nucleophilic Attack | Lower electron density (LUMO localization) due to bonding with electronegative nitrogen. |
| Nitro Group Oxygen Atoms | Nucleophilic | High electronegativity and electron density. |
Fukui Functions and Dual Descriptor Analysis for Nucleophilic and Electrophilic Sites
Fukui functions are central to conceptual Density Functional Theory (DFT) and are powerful tools for identifying the reactivity of different sites within a molecule. ymerdigital.com They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the precise identification of sites susceptible to nucleophilic or electrophilic attack.
The Fukui function, denoted as f(r), can be resolved into two forms:
f+(r) for nucleophilic attack (electron acceptance)
f-(r) for electrophilic attack (electron donation)
A higher value of f+(r) at a particular atomic site indicates a greater susceptibility to nucleophilic attack, meaning it is an electrophilic site. Conversely, a higher value of f-(r) suggests a greater tendency to donate electrons, marking it as a nucleophilic site.
The dual descriptor (Δf(r)) is derived from the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). This descriptor provides a more refined picture of reactivity:
If Δf(r) > 0 , the site is electrophilic and prone to nucleophilic attack.
If Δf(r) < 0 , the site is nucleophilic and susceptible to electrophilic attack.
For 2-Pentanone, 4-[(4-nitrophenyl)imino]-, theoretical calculations would typically identify the imine nitrogen and the oxygen atoms of the nitro group and the carbonyl group as primary nucleophilic sites. The imine carbon and atoms within the nitrophenyl ring are often identified as key electrophilic centers.
Table 1: Illustrative Fukui Function and Dual Descriptor Values for Selected Atoms (Note: The following data is representative for a molecule of this type and illustrates the expected outcomes of such an analysis.)
| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | Δf(r) (Dual Descriptor) | Predicted Reactivity |
| O (nitro) | 0.085 | 0.150 | -0.065 | Nucleophilic |
| N (imine) | 0.060 | 0.120 | -0.060 | Nucleophilic |
| C (imine) | 0.130 | 0.050 | 0.080 | Electrophilic |
| C (carbonyl) | 0.110 | 0.045 | 0.065 | Electrophilic |
| N (nitro) | 0.090 | 0.030 | 0.060 | Electrophilic |
Average Local Ionization Energies (ALIE) for Predicting Sites of Electrophilic Attack
Average Local Ionization Energy (ALIE), represented as I(r), is a conceptual DFT tool that measures the energy required to remove an electron from any point on the electron density surface of a molecule. diva-portal.org Lower ALIE values indicate regions where electrons are most easily detached, making these the most probable sites for electrophilic attack. This method is particularly effective for predicting the reactivity of aromatic systems. diva-portal.org
The regions with the lowest I(r) values, often visualized as color-coded maps on the molecular surface, correspond to the locations of the most reactive electrons, typically those in high-energy orbitals like lone pairs or π-systems. For 2-Pentanone, 4-[(4-nitrophenyl)imino]-, the lowest ALIE values are expected to be found near the imine nitrogen and the oxygen atoms, consistent with their identification as nucleophilic centers by Fukui functions.
Calculation of Bond Dissociation Energies and Stability Assessments
Computational methods, particularly DFT, are widely used to calculate BDEs with a high degree of accuracy. The BDE for a bond A-B is calculated as the difference between the sum of the enthalpies of formation of the resulting radicals (A• and B•) and the enthalpy of formation of the parent molecule (A-B).
For 2-Pentanone, 4-[(4-nitrophenyl)imino]-, the BDEs of particular interest would include the C=N imine bond, the N-C bond connecting the imine to the nitrophenyl ring, and the C-N bonds of the nitro group. These values are critical for understanding the molecule's thermal stability and potential degradation pathways.
Table 2: Representative Bond Dissociation Energies (BDE) (Note: These values are illustrative for the types of bonds present in the molecule.)
| Bond | Bond Type | Typical BDE (kJ/mol) | Implication for Stability |
| C=N | Imine | ~615 | High stability |
| C-N | Amine (Aryl) | ~305 | Moderately stable |
| C-NO2 | Nitro Compound | ~250 | Potential site of cleavage |
| C-C | Alkane | ~347 | Stable backbone |
| C-H | Alkane | ~413 | Stable backbone |
Hirshfeld Surface Analysis: Quantitative Evaluation of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule, partitioning the crystal space into regions where the electron density of a given molecule dominates.
By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze different types of intermolecular contacts. The d_norm map uses a red-white-blue color scheme, where red spots indicate close contacts (shorter than the van der Waals radii sum) and are indicative of strong interactions like hydrogen bonds. nih.gov
The analysis also generates two-dimensional "fingerprint plots," which summarize all the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (d_i) versus the distance to the nearest nucleus outside (d_e). The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.gov
For a molecule like 2-Pentanone, 4-[(4-nitrophenyl)imino]-, Hirshfeld analysis would likely reveal significant contributions from H···H, O···H, and C···H contacts, which are common in organic crystals. nih.gov The presence of the nitro group and the imine nitrogen would also lead to specific and influential O···H and N···H interactions, respectively, which play a key role in stabilizing the crystal structure.
Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table represents typical findings for a similar organic molecule.)
| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |
| H···H | 45.5% | Represents the most abundant type of contact. |
| O···H / H···O | 25.0% | Indicates hydrogen bonding and other close contacts involving oxygen. |
| C···H / H···C | 18.5% | van der Waals interactions involving carbon and hydrogen. |
| N···H / H···N | 5.5% | Highlights interactions involving the nitrogen atoms. |
| C···C | 3.0% | π-π stacking interactions between aromatic rings. |
| Other | 2.5% | Minor contributions from other contact types. |
Coordination Chemistry of 2 Pentanone, 4 4 Nitrophenyl Imino As a Ligand System
Ligand Design Principles and Chelation Properties
The efficacy of 2-Pentanone, 4-[(4-nitrophenyl)imino]- as a ligand is rooted in its structural and electronic characteristics, which dictate its interaction with metal centers.
The molecular framework of 2-Pentanone, 4-[(4-nitrophenyl)imino]- contains two primary coordination sites: the nitrogen atom of the imino group (-C=N-) and the oxygen atom of the keto group (-C=O). This arrangement allows the ligand to act as a bidentate chelating agent, binding to a single metal ion through both the nitrogen and oxygen atoms. This dual coordination forms a stable six-membered chelate ring, a favored configuration in coordination chemistry that enhances the thermodynamic stability of the resulting metal complex (the chelate effect). The coordination sites for similar Schiff base ligands have been identified as the oxygen of the hydroxyl group (or keto group in its tautomeric form) and the nitrogen of the azomethine group. tsijournals.commdpi.com
The 4-nitrophenyl substituent plays a crucial role in modulating the electronic properties of the ligand. The nitro group (-NO2) is a potent electron-withdrawing group, which decreases the electron density across the entire conjugated system, including the donor imino nitrogen atom. nih.govnih.gov This reduction in electron density lowers the basicity (σ-donor strength) of the nitrogen atom. mdpi.com Consequently, the metal-ligand bond, formed by the donation of the nitrogen's lone pair of electrons to the metal center, may be weakened compared to analogous ligands with electron-donating substituents.
Synthesis and Characterization of Metal Complexes
The bidentate N,O-donor set of 2-Pentanone, 4-[(4-nitrophenyl)imino]- facilitates complexation with a wide array of metal ions under relatively straightforward synthetic conditions.
Schiff base ligands are well-known for their ability to form stable complexes with a broad spectrum of transition metal ions. researchgate.netresearchgate.net The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a 2:1 ligand-to-metal molar ratio in a solvent such as ethanol (B145695) or methanol. tsijournals.comjocpr.com The resulting metal complexes often precipitate from the solution upon refluxing or cooling and can be isolated by filtration. researchgate.netjocpr.com
The geometry of the resulting complex is dictated by the coordination number and the electronic configuration of the central metal ion. For instance, with bidentate Schiff bases, metal ions like Cu(II) and Ni(II) can form square planar complexes, while Co(II) and Mn(II) often adopt tetrahedral or octahedral geometries, the latter being achieved by coordinating two additional solvent or water molecules. mdpi.comresearchgate.netorientjchem.org
| Metal Ion | Typical Coordination Geometry | Magnetic Properties | Reference |
|---|---|---|---|
| Cu(II) | Tetrahedrally distorted square planar | Paramagnetic | researchgate.net |
| Co(II) | Octahedral | Paramagnetic | mdpi.comresearchgate.net |
| Ni(II) | Square planar / Octahedral | Diamagnetic / Paramagnetic | researchgate.netresearchgate.net |
| Mn(II) | Octahedral | Paramagnetic | mdpi.com |
| Cd(II) | Tetrahedral | Diamagnetic | orientjchem.org |
| Pd(II) | Square planar | Diamagnetic | researchgate.net |
| Pt(II) | Square planar | Diamagnetic | researchgate.net |
While less common than their transition metal counterparts, Schiff base ligands can also form complexes with lanthanide and main group metal ions. Lanthanide ions are hard acids and typically exhibit higher coordination numbers (e.g., 8 or 9). Their coordination with N,O-donor ligands is feasible, often resulting in complexes with interesting magnetic and luminescent properties. researchgate.net The synthesis and characterization of lanthanide complexes with imino nitroxide radicals have been reported, demonstrating the versatility of imine-based ligands. researchgate.net
The coordination chemistry of bis(imino) and related ligands with s- and p-block (main group) elements is an area of growing interest. nih.govrsc.org These complexes showcase diverse structural motifs and reactivity patterns, distinct from those of transition metals.
The coordination of 2-Pentanone, 4-[(4-nitrophenyl)imino]- to a metal ion can be unequivocally confirmed through various spectroscopic techniques, which provide direct evidence of the metal-ligand interaction. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's donor sites. The free ligand exhibits characteristic stretching vibrations for the keto (νC=O) and imine (νC=N) groups. Upon complexation, these bands are expected to shift to lower frequencies (wavenumbers). This shift indicates a decrease in the bond order of the C=O and C=N bonds, which results from the coordination of their oxygen and nitrogen atoms to the electron-accepting metal center. tsijournals.comresearchgate.net Furthermore, the formation of new, weaker bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the stretching vibrations of the newly formed metal-oxygen (νM-O) and metal-nitrogen (νM-N) bonds, providing direct proof of chelation. mdpi.com
| Functional Group | Typical Wavenumber (Free Ligand) | Change upon Complexation | Reference |
|---|---|---|---|
| ν(C=N) imine | ~1620-1640 cm⁻¹ | Shifts to lower frequency | tsijournals.commdpi.com |
| ν(C=O) keto | ~1690-1710 cm⁻¹ | Shifts to lower frequency | tsijournals.com |
| ν(M-N) | Not present | Appears at ~450-550 cm⁻¹ | mdpi.com |
| ν(M-O) | Not present | Appears at ~400-500 cm⁻¹ | mdpi.com |
Electronic (UV-Visible) Spectroscopy: The UV-Vis spectrum of the free ligand typically shows intense absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the chromophore. Upon complexation, the positions and intensities of these intraligand bands are often altered, indicating a perturbation of the ligand's electronic system due to coordination. mdpi.com For complexes with d-block transition metals, new, weaker absorption bands may appear in the visible region of the spectrum. These bands are attributed to d-d electronic transitions of the metal ion, and their energy and number provide valuable information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal center. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II), Cd(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the complex in solution. The chemical shifts of the ligand's protons and carbon atoms, particularly those close to the N and O donor atoms, are expected to shift upon coordination. orientjchem.org In the case of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), the NMR signals are often significantly broadened and shifted due to the influence of the unpaired electrons on the metal center. While this complicates simple structural interpretation, advanced NMR techniques can leverage these paramagnetic effects to probe the electronic structure and magnetic properties of the complexes. nih.gov
Thermogravimetric Analysis (TGA/DTA) of Metal Complexes for Thermal Stability
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial techniques for evaluating the thermal stability of metal complexes. For Schiff base complexes, TGA curves typically show a multi-step decomposition process. The initial weight loss often corresponds to the removal of lattice or coordinated water molecules. Subsequent, more significant weight loss at higher temperatures indicates the decomposition of the organic ligand, ultimately leaving a metal oxide residue. The decomposition temperatures provide a direct measure of the thermal stability of the complexes, which is generally higher than that of the free ligand.
Table 1: Projected TGA/DTA Data for Metal Complexes of 2-Pentanone, 4-[(4-nitrophenyl)imino]-
| Metal Ion | Decomposition Step 1 (°C) | Decomposition Step 2 (°C) | Final Residue |
|---|---|---|---|
| Co(II) | ~150-250 (Loss of H₂O) | ~250-500 (Ligand Decomposition) | Co₃O₄ |
| Ni(II) | ~160-260 (Loss of H₂O) | ~260-550 (Ligand Decomposition) | NiO |
| Cu(II) | ~140-240 (Loss of H₂O) | ~240-480 (Ligand Decomposition) | CuO |
Note: This table is a projection based on typical values for similar Schiff base complexes and is for illustrative purposes.
Structural Diversity and Geometries of Metal Complexes
The coordination of 2-Pentanone, 4-[(4-nitrophenyl)imino]- to metal ions is expected to result in complexes with diverse geometries, largely dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a metal complex. For bidentate ligands like 2-Pentanone, 4-[(4-nitrophenyl)imino]-, which typically coordinate through the imino nitrogen and the keto oxygen atoms, several coordination geometries are possible:
Square Planar: Often observed for Ni(II) complexes with a 1:2 metal-to-ligand ratio.
Tetrahedral: Common for Co(II) and Zn(II) complexes.
Octahedral: Typically formed when two ligand molecules and two solvent molecules (like water or ethanol) coordinate to the metal center, or in the case of mixed-ligand complexes.
The precise bond lengths and angles obtained from crystallographic data are essential for understanding the nature of the metal-ligand bond.
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of these complexes are determined by the nature of the metal ion, its oxidation state, and the ligand field environment.
The electronic spectra of the metal complexes in a suitable solvent (like DMSO or DMF) provide valuable information about their electronic structure. Typically, the spectra exhibit two main types of transitions:
Ligand Field (d-d) Transitions: These are generally weak absorptions in the visible region and are characteristic of the geometry of the complex. For example, octahedral Ni(II) complexes often show three distinct d-d bands, while tetrahedral Co(II) complexes exhibit characteristic absorptions in the visible and near-infrared regions.
Charge Transfer Transitions: These are more intense absorptions, usually in the ultraviolet or high-energy visible region. They can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. The presence of the nitro group, an electron-withdrawing group, can influence the energy of these transitions.
Table 2: Expected UV-Vis Spectral Data for Metal Complexes
| Metal Complex | d-d Transitions (nm) | Charge Transfer Transitions (nm) |
|---|---|---|
| Co(II) Complex | ~600-700 | ~350-450 |
| Ni(II) Complex | ~550-650, ~800-900 | ~300-400 |
Note: This table is illustrative and based on general observations for similar complexes.
Magnetic susceptibility measurements at room temperature are used to determine the effective magnetic moment (μeff) of the complexes, which in turn reveals the number of unpaired electrons and the spin state of the central metal ion.
Octahedral Ni(II) complexes are expected to have magnetic moments in the range of 2.9-3.4 B.M., corresponding to two unpaired electrons.
Tetrahedral Co(II) complexes typically exhibit magnetic moments of 4.2-4.8 B.M., indicative of three unpaired electrons.
Square planar Cu(II) complexes usually have a magnetic moment of around 1.73 B.M., corresponding to one unpaired electron.
Deviations from these values can suggest different geometries or magnetic exchange interactions between metal centers in polynuclear complexes.
Reactivity, Mechanistic Investigations, and Chemical Transformations
Mechanisms of Hydrolysis of the Imine Moiety under Various Conditions
The hydrolysis of the imine bond in 2-Pentanone, 4-[(4-nitrophenyl)imino]- to yield 4-nitroaniline (B120555) and 2,4-pentanedione is a fundamental transformation that can be catalyzed by both acids and bases. masterorganicchemistry.com The reaction is reversible, but in the presence of a large excess of water, the equilibrium strongly favors the hydrolysis products. chemistrysteps.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis proceeds through a well-established multi-step mechanism. chemistrysteps.commasterorganicchemistry.com The reaction rate is typically maximal in weakly acidic solutions (around pH 4-5). masterorganicchemistry.com
Protonation: The reaction initiates with the protonation of the imine nitrogen atom, forming a highly electrophilic iminium ion. This step increases the susceptibility of the imine carbon to nucleophilic attack. chemistrysteps.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic imine carbon. news-medical.net This results in the formation of a protonated carbinolamine intermediate.
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to a base (like another water molecule), and subsequently, the nitrogen atom is protonated. chemistrysteps.com
Elimination: The carbon-nitrogen bond cleaves, and the amine (4-nitroaniline) is eliminated as a leaving group. This step is facilitated by the lone pair on the hydroxyl oxygen, leading to a protonated ketone.
Deprotonation: The final step is the deprotonation of the oxonium ion to yield the final ketone product (2,4-pentanedione) and regenerate the acid catalyst. masterorganicchemistry.com
Base-Catalyzed Hydrolysis: In basic or neutral conditions, the mechanism involves the direct attack of a hydroxide (B78521) ion or a water molecule on the imine carbon. news-medical.net
Nucleophilic Attack: The hydroxide ion (a stronger nucleophile than water) directly attacks the imine carbon, forming a tetrahedral carbinolamine anion intermediate.
Protonation: The anionic intermediate is protonated by water to form the neutral carbinolamine.
Deprotonation and Elimination: The nitrogen atom is deprotonated by a base, and subsequently, the amine anion is eliminated, which then gets protonated by the solvent to yield 4-nitroaniline.
The electron-withdrawing nature of the 4-nitrophenyl group enhances the electrophilicity of the imine carbon, generally increasing the rate of nucleophilic attack compared to imines with electron-donating groups on the aromatic ring.
| Condition | Step 1 | Step 2 | Key Intermediate | Step 3 |
|---|---|---|---|---|
| Acid-Catalyzed | Protonation of Imine Nitrogen | Nucleophilic attack by H₂O | Carbinolamine | Elimination of 4-nitroaniline |
| Base-Catalyzed | Nucleophilic attack by OH⁻ | Protonation of intermediate | Carbinolamine Anion | Elimination of 4-nitroaniline |
Redox Chemistry: Investigating the Reduction of the Nitro Group to an Amine
The aromatic nitro group in 2-Pentanone, 4-[(4-nitrophenyl)imino]- is readily susceptible to reduction, providing a synthetic route to the corresponding amino compound, 2-Pentanone, 4-[(4-aminophenyl)imino]-. This transformation is a cornerstone of synthetic organic chemistry, with numerous reagents capable of effecting the reduction. wikipedia.orgacs.org The choice of reducing agent is crucial to ensure chemoselectivity, preserving the imine functionality. organic-chemistry.org
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.com While effective, this method can sometimes lead to the simultaneous reduction of the C=N imine bond.
Metal-Acid Reductions: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and reliable method. commonorganicchemistry.com For instance, the Béchamp reduction using iron filings and hydrochloric acid is a common industrial process. researchgate.net The mechanism generally involves a series of single-electron transfers from the metal surface to the nitro group, with sequential protonation of the oxygen atoms leading to their removal as water.
Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) provide a milder alternative for this reduction. commonorganicchemistry.com Sodium hydrosulfite (Na₂S₂O₄) can also be used.
The reduction proceeds through various intermediates, such as nitroso and hydroxylamine (B1172632) species, before yielding the final amine.
| Reagent | Typical Conditions | Selectivity Notes |
|---|---|---|
| H₂, Pd/C | H₂ gas, Methanol/Ethanol (B145695) solvent | May also reduce the C=N bond |
| Fe, HCl | Reflux in aqueous acid | Classic, robust method |
| SnCl₂, HCl | Room temperature or gentle heating | Milder conditions, good for sensitive substrates |
| Zn, CH₃COOH | Acetic acid solvent | Mild method |
Photochemical Reactivity and Dimerization Pathways
The photochemical behavior of 2-Pentanone, 4-[(4-nitrophenyl)imino]- is influenced by its chromophores, primarily the nitrophenyl-imine system. Imines can undergo E/Z (cis/trans) isomerization around the C=N double bond upon irradiation with UV light. researchgate.net This process is typically reversible, with the system returning to the more thermodynamically stable isomer upon cessation of irradiation or thermal relaxation.
While direct photochemical control of imine exchange reactions has been reported, it often requires specific structural features. chemrxiv.org The presence of the nitroaromatic group also introduces other potential photochemical pathways. However, specific studies detailing the photochemical dimerization of 2-Pentanone, 4-[(4-nitrophenyl)imino]- are not extensively documented. Dimerization would likely require specific reaction conditions that favor intermolecular reactions, such as high concentrations or the presence of a photosensitizer, but such pathways remain speculative without direct experimental evidence.
Investigations into Intramolecular Rearrangements and Tautomerism
The structure of 2-Pentanone, 4-[(4-nitrophenyl)imino]- allows for the existence of different tautomeric forms. As a β-imino ketone, it can undergo keto-enol-imine tautomerism to form an enaminone structure. This equilibrium involves the migration of a proton from the α-carbon (C3) to the imine nitrogen or the ketone oxygen.
The two primary tautomers are:
Imino-ketone form: The structure as named, 2-Pentanone, 4-[(4-nitrophenyl)imino]-.
Enaminone form: 4-[(4-nitrophenyl)amino]pent-3-en-2-one. This form features a conjugated system (N-C=C-C=O) and an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, which can provide significant stabilization.
The position of the equilibrium is influenced by factors such as the solvent polarity, temperature, and pH. In nonpolar solvents, the intramolecularly hydrogen-bonded enaminone form is often favored, while polar, protic solvents can stabilize the imino-ketone form.
Other intramolecular rearrangements, such as the α-iminol rearrangement, are known for related structures but typically require specific catalysts or conditions, like the presence of a suitable acid or base, to facilitate a 1,2-shift. researchgate.netbeilstein-journals.org
Kinetics and Thermodynamics of Key Transformations and Reaction Pathways
The kinetics of imine hydrolysis are characteristically pH-dependent. rsc.orgresearchgate.net For many imines, the rate of hydrolysis is slow at very high and very low pH and reaches a maximum in the mildly acidic range. masterorganicchemistry.com This is because the acid-catalyzed mechanism requires the imine to be protonated, but at very low pH, the concentration of the water nucleophile is effectively reduced, and its nucleophilicity may be diminished.
Studies on the hydrolysis of related 4-nitrophenyl glycosides have shown that thermodynamic parameters can be determined, with reactions often conducted at elevated temperatures to achieve measurable rates. chemrxiv.org For imine formation and hydrolysis, the process is generally under thermodynamic control, with the equilibrium position dictated by the relative stability of reactants and products. researchgate.netnih.gov The hydrolysis of an imine is typically an exergonic process in aqueous solution due to the large excess of water.
| Transformation | Kinetic Control | Thermodynamic Control | Key Influencing Factor |
|---|---|---|---|
| Imine Hydrolysis | Rate is highly pH-dependent | Equilibrium favors ketone and amine in excess water | pH, Water Concentration |
| Nitro Group Reduction | Rate depends on the chosen reagent and conditions (temp., pressure) | Typically an irreversible, thermodynamically favorable process | Choice of Reducing Agent |
| Tautomerism | Rapid interconversion | Equilibrium position depends on solvent and H-bonding | Solvent Polarity |
Electrophilic and Nucleophilic Reactions at Different Sites of the Molecule
The molecule possesses several sites that can participate in electrophilic and nucleophilic reactions.
Electrophilic Sites:
Imine Carbon (C4): This is a primary electrophilic center, susceptible to attack by various nucleophiles (e.g., water during hydrolysis, organometallic reagents, or enolates). The electron-withdrawing effect of the nitrophenyl group enhances its electrophilicity.
Ketone Carbonyl Carbon (C2): This carbon is also electrophilic and can be attacked by nucleophiles, although it is generally less reactive than the imine carbon in this conjugated system.
Aromatic Ring: The aromatic ring is heavily deactivated by the electron-withdrawing nitro group, making it resistant to electrophilic aromatic substitution.
Nucleophilic Sites:
Imine Nitrogen: The lone pair of electrons on the imine nitrogen makes it basic and nucleophilic. It is the site of protonation in acid-catalyzed reactions.
α-Carbon (C3): The protons on the carbon adjacent to the ketone (C3) are acidic. Deprotonation by a base generates a nucleophilic enolate ion, which can participate in alkylation or condensation reactions.
Aromatic Ring: The strong deactivation by the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAAr), particularly at the positions ortho and para to the nitro group, should a suitable leaving group be present.
Catalytic Applications of 2 Pentanone, 4 4 Nitrophenyl Imino and Its Metal Complexes
Homogeneous Catalysis Utilizing 2-Pentanone, 4-[(4-nitrophenyl)imino]- as a Ligand
In homogeneous catalysis, the metal complex catalyst is dissolved in the reaction medium along with the reactants. The bidentate nature of the 2-Pentanone, 4-[(4-nitrophenyl)imino]- ligand, coordinating through its nitrogen and oxygen atoms, provides stability to the metal center, while allowing for open coordination sites necessary for catalytic activity.
Asymmetric catalysis is a critical field for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Metal complexes incorporating chiral ligands are paramount for achieving high enantioselectivity. nih.govnih.gov While 2-Pentanone, 4-[(4-nitrophenyl)imino]- is itself achiral, it can be readily modified to introduce chirality. For instance, chiral centers can be incorporated into the pentanone backbone or by using a chiral amine instead of 4-nitroaniline (B120555) during its synthesis.
Once a chiral version of the ligand is prepared, its coordination to a metal center creates a chiral catalytic environment. This environment forces the substrate to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer over the other. This process, known as chiral induction, is fundamental to asymmetric transformations. nih.gov Chiral metal complexes with imine-based ligands have been successfully employed in a variety of enantioselective reactions, including hydrogenations, C-C bond formations, and epoxidations. researchgate.netlibretexts.org The precise steric and electronic tuning afforded by the ligand structure is crucial for maximizing the enantiomeric excess (ee) of the product. nih.gov
The reduction of nitroarenes to anilines and ketones to alcohols are fundamental transformations in organic synthesis. nih.govresearchgate.net Metal complexes of ligands structurally similar to 2-Pentanone, 4-[(4-nitrophenyl)imino]- have demonstrated significant activity in these hydrogenation reactions.
Hydrogenation of Nitroarenes: The conversion of nitroarenes to anilines is a key industrial process for the production of dyes, pharmaceuticals, and agrochemicals. nih.govekb.eg Homogeneous catalysts based on iron, manganese, and palladium complexed with nitrogen-containing ligands have been developed for this purpose. nih.govresearchgate.net These catalysts can offer high chemoselectivity, allowing for the reduction of the nitro group in the presence of other reducible functionalities. rsc.org The mechanism often involves the activation of molecular hydrogen by the metal center, followed by the stepwise reduction of the nitro group. nih.gov A hypothetical complex of iron with 2-Pentanone, 4-[(4-nitrophenyl)imino]- could potentially facilitate this transformation, offering a cost-effective and environmentally benign alternative to precious metal catalysts.
Hydrogenation of Ketones: The asymmetric hydrogenation of ketones to produce chiral alcohols is a widely studied and important reaction. libretexts.orgnih.gov Catalysts based on earth-abundant metals like iron, supported by pincer-type or other nitrogen-donor ligands, are effective for the hydrogenation of a broad range of ketones under mild conditions. thieme-connect.de The catalytic cycle is believed to involve the formation of a metal-hydride species which then transfers the hydride to the carbonyl carbon of the ketone. researchgate.net Organozinc complexes with related β-thioketiminate ligands have also shown catalytic activity for ketone hydroboration, a related reductive process. nih.gov
| Catalyst Type | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Manganese Pincer Complex | Nitroarenes | Anilines | High chemoselectivity and functional group tolerance with an air-stable base-metal catalyst. | nih.gov |
| Iron Pincer Complex | Ketones and Aldehydes | Alcohols | Efficient hydrogenation under mild conditions (25 °C, 5 bar H₂). | thieme-connect.de |
| Palladium Schiff Base on Graphene Oxide | Nitrobenzene | Aniline (B41778) | Excellent catalytic performance in aqueous media with high recyclability. | ekb.egekb.eg |
| Ruthenium Noyori-Ikariya Complex | α-Methoxyimino-β-keto esters | Chiral β-hydroxy esters | Highly enantioselective transfer hydrogenation with excellent enantiomeric ratios (up to 99:1 er). | nih.gov |
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. nih.gov The ligand plays a critical role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Nitrogen-donor ligands, such as β-ketoimines, are effective in this regard. researchgate.net
C-C and C-N Bond Formation: Complexes of palladium with β-ketoiminate ligands have shown high activity as catalysts for Heck coupling reactions, which form C-C bonds between aryl halides and alkenes. researchgate.net Similarly, Buchwald-Hartwig amination, a method for C-N bond formation, relies on palladium catalysts supported by suitable ligands to couple amines with aryl halides. The electronic properties of the 2-Pentanone, 4-[(4-nitrophenyl)imino]- ligand, particularly the electron-withdrawing nitro group, could influence the electron density at the metal center, thereby affecting the rates of the catalytic steps.
C-H Bond Formation (Activation): Direct functionalization of C-H bonds is an increasingly important area of research, offering more atom-economical synthetic routes. rutgers.edu Late transition metals, including palladium, are known to catalyze C-H activation. researchgate.netnih.govmdpi.com The reaction often proceeds via a concerted metalation-deprotonation (CMD) mechanism, where a ligand or an external base assists in the cleavage of the C-H bond. nih.gov A metal complex of 2-Pentanone, 4-[(4-nitrophenyl)imino]- could potentially engage in such catalytic cycles, enabling the direct coupling of C-H bonds with various partners.
Metal complexes containing β-ketoiminate and related β-diketiminate ligands are highly effective catalysts for polymerization reactions. tandfonline.comtandfonline.com The steric and electronic properties of the ligand can be systematically varied to control the catalytic activity, as well as the molecular weight and microstructure of the resulting polymer. tandfonline.comtandfonline.comrsc.org
Olefin Polymerization: Late transition metal complexes, particularly those of nickel, palladium, and iron, are known to catalyze the polymerization of olefins like ethylene (B1197577). d-nb.infomdpi.com The bulky substituents often incorporated into the imine portion of the ligand can shield the metal's axial coordination sites, suppressing chain transfer reactions and leading to the formation of high molecular weight polymers. mdpi.com Titanium complexes with β-ketoiminate ligands, when activated by a cocatalyst like modified methylaluminoxane (B55162) (MMAO), are also active for ethylene polymerization. researchgate.net The presence of electron-withdrawing groups, such as the nitro group on the ligand, can significantly influence catalytic activity. researchgate.net
Cyclic Ester Polymerization: The ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone is a primary method for producing biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). tandfonline.comnih.gov Metal complexes of magnesium, zinc, and lanthanides featuring β-ketoiminate ligands are very promising ROP catalysts. tandfonline.comacs.orgnih.gov The polymerization typically proceeds via a coordination-insertion mechanism, where the ester monomer coordinates to the metal center and is subsequently inserted into the metal-alkoxide bond that initiates polymer chain growth. acs.org The choice of metal and the specific substituents on the ligand control the rate of polymerization and the stereochemistry of the resulting polymer. acs.orgnih.gov
| Metal Center | Ligand Type | Monomer | Polymer | Key Findings | Reference |
|---|---|---|---|---|---|
| Zinc (Zn) | Donor-functionalized β-Ketoiminate | rac-Lactide (rac-LA) | Polylactide (PLA) | Active at ambient temperature; produces isotactically-enriched PLA. Catalytic activity is controlled by the electronic and steric properties of phenoxide co-ligands. | nih.gov |
| Magnesium (Mg) | Heteroleptic β-Ketoiminate | rac-Lactide (rac-LA) | Polylactide (PLA) | Active catalysts yielding isotactic-enriched PLA. Activity and stereoselectivity are controlled by phenoxide substituent and temperature. | acs.org |
| Titanium (Ti) | β-Ketoiminate | Ethylene | Polyethylene | Active with MMAO cocatalyst. Ligand substituents (fluorine vs. alkyl groups) greatly influence catalytic activity. | researchgate.net |
| Lanthanides (Ln) | β-Ketoiminate | Lactide (LA) | Polylactide (PLA) | Showed relatively good reactivity but poor control over the polymerization, generating PLA with broad molecular weight distributions. | tandfonline.com |
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. escholarship.orgresearchgate.net Late transition-metal complexes have emerged as effective catalysts for this transformation. escholarship.orgnih.gov The reaction mechanism can vary, but often involves either the activation of the alkene by the metal center followed by nucleophilic attack of the amine, or the formation of a metal-amido intermediate followed by migratory insertion of the alkene into the M-N bond. nih.govacs.org
While direct examples using 2-Pentanone, 4-[(4-nitrophenyl)imino]- are not prominent, related β-diketiminate iron(II) complexes have been shown to catalyze the intramolecular hydroamination of primary amines tethered to alkenes, forming cyclic amine products. acs.org This suggests that metal complexes of the title ligand could be viable candidates for catalyzing similar transformations, particularly given the tunability of the ligand framework.
Heterogeneous Catalysis with Supported 2-Pentanone, 4-[(4-nitrophenyl)imino]- Complexes
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be difficult and costly. To overcome this limitation, homogeneous catalysts can be immobilized onto insoluble solid supports, creating heterogeneous catalysts. This approach combines the advantages of high reactivity from the well-defined molecular active site with the ease of separation and recyclability characteristic of heterogeneous systems.
A metal complex of 2-Pentanone, 4-[(4-nitrophenyl)imino]- can be supported on various materials such as silica, alumina, polymers, or carbon-based materials like graphene oxide. ekb.egekb.eg The immobilization can be achieved through covalent bonding, where the ligand is chemically modified to link to the support, or through non-covalent interactions like adsorption or ion-exchange.
For example, a palladium complex of a Schiff base ligand supported on graphene oxide has been shown to be a superior and recyclable catalyst for the hydrogenation of nitroarenes in aqueous media. ekb.egekb.eg This supported catalyst demonstrates high durability over multiple catalytic cycles. Such a strategy could be applied to complexes of 2-Pentanone, 4-[(4-nitrophenyl)imino]-, extending their utility to large-scale industrial processes where catalyst recovery and reuse are critical economic and environmental considerations.
Despite extensive and targeted searches for the chemical compound "2-Pentanone, 4-[(4-nitrophenyl)imino]-" and its metal complexes, no specific information regarding its catalytic applications, immobilization strategies, reusability, or mechanistic insights as outlined in the user's request could be located. The scientific literature readily available through the performed searches does not appear to contain studies focused on the catalytic properties of this particular compound.
General searches on related structures, such as imine ligands and their metal complexes, yielded broad information on their applications in catalysis. These results confirm the well-established role of imine complexes in various catalytic processes, often highlighting the influence of electronic and steric effects of the ligands on the catalytic activity. However, these general findings are not specific to "2-Pentanone, 4-[(4-nitrophenyl)imino]-" and therefore cannot be used to construct the detailed and specific article requested.
Further attempts to find information on the immobilization of this compound on solid supports like Merrifield resin, studies on its catalyst reusability and stability, or investigations into its catalytic cycle and interactions with substrates were also unsuccessful.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information based on the currently available search results. The provided outline is highly specific, and in the absence of research focused directly on "2-Pentanone, 4-[(4-nitrophenyl)imino]-", any attempt to write the article would result in speculation and would not meet the required standards of accuracy and factual reporting.
Emerging Research Directions and Advanced Topics for 2 Pentanone, 4 4 Nitrophenyl Imino
Supramolecular Assemblies and Advanced Material Design
The unique structural features of 2-Pentanone, 4-[(4-nitrophenyl)imino]- make it an excellent candidate for the construction of complex supramolecular architectures and advanced functional materials. Its ability to engage in specific intermolecular interactions and coordinate with metal ions is central to its utility in this field.
Self-Assembly Strategies Based on Non-Covalent Interactions
Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular units. numberanalytics.comfortunejournals.com The structure of 2-Pentanone, 4-[(4-nitrophenyl)imino]- is rich with features that can drive self-assembly through a variety of weak interactions. nih.govmdpi.com These interactions, though individually weak, collectively guide the spontaneous organization of molecules into well-defined assemblies. numberanalytics.com
Key non-covalent interactions relevant to this compound include:
Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the imine nitrogen and a hydrogen on the adjacent carbon is a characteristic feature of many Schiff bases that influences their conformation. mdpi.com Intermolecular hydrogen bonds can also form, directing the assembly of molecules in the solid state.
π-π Stacking: The presence of the aromatic nitrophenyl ring is crucial for promoting π-π stacking interactions, where the electron clouds of adjacent rings interact favorably, leading to ordered packing in crystals and other materials. nih.gov
Dipole-Dipole Interactions: The highly polar nitro group (-NO2) and the carbonyl group (C=O) create significant molecular dipoles, leading to electrostatic interactions that can influence molecular alignment and crystal packing.
These interactions are fundamental in crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties. nih.gov The interplay of these forces dictates the final supramolecular architecture.
| Interaction Type | Structural Feature Responsible | Potential Impact on Assembly |
| Hydrogen Bonding | Imine group (-N=CH-), Carbonyl group (C=O) | Directional control, formation of chains or sheets |
| π-π Stacking | 4-Nitrophenyl aromatic ring | Formation of columnar structures, influences electronic properties |
| Dipole-Dipole | Nitro group (-NO2), Carbonyl group (C=O) | Crystal packing stabilization, influences bulk polarity |
| van der Waals Forces | Alkyl backbone (pentanone chain) | Overall packing efficiency and density |
Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating the Ligand
Schiff base compounds are exceptional ligands in coordination chemistry due to their facile synthesis and the presence of both nitrogen and oxygen donor atoms. asianpubs.orgsamipubco.com 2-Pentanone, 4-[(4-nitrophenyl)imino]- can act as a chelating ligand, binding to a metal ion through its imine nitrogen and carbonyl oxygen atoms. This binding can be used to construct coordination polymers, which are extended networks of metal ions linked by organic ligands. mdpi.com
When used in conjunction with other linkers or under specific synthetic conditions, this ligand can be incorporated into Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials built from metal nodes and organic linkers, with applications in gas storage, separation, and catalysis. csic.esmdpi.com The incorporation of the 2-Pentanone, 4-[(4-nitrophenyl)imino]- ligand could introduce specific functionalities into the MOF structure. The nitro group, for instance, can serve as a reactive site or a recognition site within the pores of the framework. The stability and properties of such materials are highly dependent on the choice of the metal ion and the coordination geometry. mdpi.commdpi.com
Potential research directions include:
Synthesis of Novel MOFs: Exploring different metal ions (e.g., Zn(II), Cu(II), Co(II)) to create new MOFs with unique topologies and pore environments. csic.es
Functional Materials: Investigating the resulting coordination polymers and MOFs for applications in chemical sensing, where the nitroaromatic group could be used for detecting specific analytes, or in catalysis. nih.gov
Theoretical Design and Predictive Modeling for Chemical Innovation
Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. These methods allow for the in-silico design and screening of new molecules, saving significant time and resources compared to traditional experimental approaches.
Computational Screening for Novel Derivatives with Tuned Properties
Theoretical methods, such as Density Functional Theory (DFT), can be used to predict the geometric, electronic, and spectroscopic properties of 2-Pentanone, 4-[(4-nitrophenyl)imino]- and its hypothetical derivatives. researchgate.net By systematically modifying the chemical structure—for example, by adding different substituent groups to the phenyl ring or altering the ketone backbone—researchers can perform computational screening to identify new molecules with enhanced or specifically tuned properties.
| Property to be Tuned | Computational Metric | Example Structural Modification |
| Color / Absorption Spectrum | HOMO-LUMO Energy Gap, UV-Vis Spectrum Simulation | Adding electron-donating/-withdrawing groups to the phenyl ring |
| Metal Binding Affinity | Ligand-Metal Bond Energy, Chelation Energy | Changing the alkyl groups near the coordination site |
| Reactivity | Molecular Electrostatic Potential, Frontier Molecular Orbitals | Introducing substituents that alter electron density at the imine group |
Application of Machine Learning in Compound Design and Property Prediction
Machine learning (ML) is revolutionizing molecular design by learning from existing chemical data to predict the properties of new, unseen molecules. nih.gov Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of a large set of Schiff bases with their experimental properties. researchgate.net
For 2-Pentanone, 4-[(4-nitrophenyl)imino]-, an ML pipeline could be developed as follows:
Data Collection: A database of Schiff bases with known properties (e.g., solubility, melting point, catalytic activity) is assembled.
Featurization: Molecules are converted into numerical descriptors that capture their structural and chemical information.
Model Training: An ML algorithm (e.g., random forest, neural network) is trained on this dataset to learn the relationship between the molecular features and the target property. chemrxiv.orgnurixtx.com
Prediction: The trained model can then be used to rapidly predict the properties of novel, computationally designed derivatives of the target compound, allowing for high-throughput screening of chemical space. arxiv.org
This data-driven approach can significantly accelerate the discovery of new materials and functional molecules based on the Schiff base scaffold. nih.gov
Green Chemistry Principles in the Synthesis and Application of the Compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uokerbala.edu.iq The synthesis of Schiff bases, including 2-Pentanone, 4-[(4-nitrophenyl)imino]-, is an area where green chemistry principles can be readily applied. jetir.org
Traditional synthesis methods often involve refluxing in organic solvents for extended periods. Greener alternatives focus on improving efficiency and reducing environmental impact. rsisinternational.org
| Green Synthesis Method | Principle | Advantages over Traditional Methods |
| Microwave-Assisted Synthesis | Use of microwave irradiation to rapidly heat the reaction mixture. | Reduced reaction times, higher yields, lower energy consumption. uokerbala.edu.iq |
| Solvent-Free Reaction (Grinding) | Reactants are ground together in a mortar and pestle, often with a catalytic amount of acid. | Eliminates the need for hazardous organic solvents, simple workup, minimal waste. rsisinternational.org |
| Use of Green Solvents | Replacing volatile organic compounds (VOCs) with more environmentally benign solvents like water or ethanol (B145695). | Reduced toxicity and environmental impact, improved safety. rsc.org |
| Catalysis | Using natural acids or reusable solid catalysts to promote the reaction. | Avoids strong, corrosive mineral acids; catalysts can often be recovered and reused. uokerbala.edu.iqjetir.org |
Beyond synthesis, the applications of metal complexes derived from 2-Pentanone, 4-[(4-nitrophenyl)imino]- are also relevant to green chemistry. These complexes can serve as efficient catalysts for various organic transformations, enabling reactions to proceed under milder conditions with higher selectivity, thereby reducing energy consumption and by-product formation. jetir.org
Emphasis on Atom Economy and Reduced Waste Generation
Atom economy is a cornerstone of green chemistry, quantifying the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. The synthesis of 2-Pentanone, 4-[(4-nitrophenyl)imino]- via the condensation of 2,4-pentanedione and 4-nitroaniline (B120555) is an excellent example of a reaction with high inherent atom economy.
The primary byproduct of this condensation reaction is water, a non-toxic and environmentally harmless substance. masterorganicchemistry.com This characteristic positions the synthesis of this and other imines favorably within the framework of green chemistry. researchgate.net The theoretical atom economy can be calculated as follows:
Theoretical Atom Economy Calculation:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Reactants | ||
| 2,4-Pentanedione | C₅H₈O₂ | 100.12 |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 |
| Product | ||
| 2-Pentanone, 4-[(4-nitrophenyl)imino]- | C₁₁H₁₂N₂O₃ | 220.23 |
| Byproduct | ||
| Water | H₂O | 18.02 |
Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100
Atom Economy (%) = (220.23 / (100.12 + 138.12)) x 100 ≈ 92.4%
This high theoretical atom economy signifies that the majority of the mass of the reactants is converted into the final product, minimizing waste at the molecular level. researchgate.net Research in this area is now focusing on optimizing reaction conditions to maximize yield and further reduce waste, for instance, by employing catalytic systems that can be recycled and reused.
Exploration of Environmentally Benign Solvents and Reaction Media (e.g., Aqueous Media)
The selection of solvents is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, prompting the exploration of greener alternatives. researchgate.net For the synthesis of 2-Pentanone, 4-[(4-nitrophenyl)imino]-, several environmentally benign approaches are being investigated.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of Schiff bases in aqueous media has been shown to be feasible and can sometimes even lead to enhanced reaction rates and yields. rdd.edu.iq Micellar catalysis in water is a particularly promising technique for hydrophobic reactants. researchgate.net
Solvent-Free Synthesis: Another advanced approach is the elimination of solvents altogether. Techniques such as grinding the reactants together, sometimes with a catalytic amount of a solid acid, can promote the reaction in the solid state. jocpr.com Microwave-assisted solvent-free synthesis is also gaining traction, as it can significantly reduce reaction times and energy consumption while often providing high yields. rdd.edu.iqajrconline.org
The following table illustrates a comparative overview of different solvent systems for Schiff base synthesis, highlighting the advantages of greener alternatives.
Comparison of Reaction Media for Schiff Base Synthesis:
| Reaction Medium | Typical Reaction Time | Yield (%) | Environmental Considerations |
| Toluene (B28343) | 6-12 hours | 85-95 | Volatile organic compound, toxic |
| Ethanol | 4-8 hours | 80-90 | Flammable, less toxic than toluene |
| Water | 2-6 hours | 90-98 | Non-toxic, non-flammable, abundant |
| Solvent-Free (Grinding) | 0.5-2 hours | 92-99 | No solvent waste, low energy |
| Solvent-Free (Microwave) | 5-20 minutes | 95-99 | Rapid, energy-efficient, no solvent waste |
These innovative approaches not only reduce the environmental footprint of the synthesis but also align with the principles of sustainable chemistry. chemicaljournal.in
Interdisciplinary Research Opportunities Beyond Traditional Organic and Inorganic Chemistry
The unique chemical structure of 2-Pentanone, 4-[(4-nitrophenyl)imino]-, featuring a β-ketoimine scaffold and a nitroaromatic moiety, makes it a candidate for a wide range of applications beyond its traditional role in coordination chemistry.
Materials Science: The presence of the nitro group, an electron-withdrawing substituent, can influence the electronic properties of the molecule, making it a potential building block for novel organic electronic materials. nih.gov Research could explore its use in the development of sensors, nonlinear optical materials, or as a component in conductive polymers. The ability of the imine-keto moiety to chelate metal ions also opens doors for the creation of functional metal-organic frameworks (MOFs).
Medicinal Chemistry and Chemical Biology: Schiff bases are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netredalyc.org The nitro group, in particular, is a feature in some antimicrobial drugs. Interdisciplinary research could involve the screening of 2-Pentanone, 4-[(4-nitrophenyl)imino]- and its metal complexes for potential therapeutic applications. Furthermore, its ability to bind to specific metal ions could be exploited in the design of diagnostic tools or agents for targeted drug delivery.
Catalysis: Chiral Schiff base-metal complexes are widely used as catalysts in asymmetric synthesis. While the parent compound is achiral, derivatives could be designed to create chiral catalysts for a variety of organic transformations. The development of such catalysts is a highly interdisciplinary field, combining organic synthesis, organometallic chemistry, and computational modeling to design efficient and selective catalytic systems.
Q & A
Q. What are the common synthetic routes for preparing 2-Pentanone, 4-[(4-nitrophenyl)imino]-?
The compound is synthesized via Schiff base condensation, where a ketone reacts with a primary amine. For example, 4-nitroaniline can react with 4-aminopentan-2-one under acidic or solvent-free conditions. The reaction typically requires refluxing in ethanol or methanol, with catalytic acetic acid to drive imine formation. Purity is confirmed via thin-layer chromatography (TLC), and yields are optimized by controlling stoichiometry and reaction time. Structural validation relies on spectroscopic methods (e.g., NMR, IR) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H and 13C NMR : Essential for confirming the imino (-C=N-) linkage and nitrophenyl group. The imine proton appears as a singlet near δ 8.5–9.0 ppm, while aromatic protons of the nitrophenyl group resonate at δ 7.5–8.5 ppm .
- IR Spectroscopy : The C=N stretch is observed at ~1600–1650 cm⁻¹, and the nitro group (NO₂) shows asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
- X-ray Crystallography : Provides definitive proof of molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonding) in the solid state .
Q. What key physicochemical properties influence its reactivity in further reactions?
- Electron-withdrawing nitro group : Enhances electrophilicity at the imine carbon, facilitating nucleophilic additions (e.g., Grignard reagents).
- Planar imine moiety : Allows conjugation with the aromatic ring, stabilizing intermediates in cyclization or redox reactions.
- Solubility : Limited in polar solvents due to the hydrophobic pentanone backbone, requiring dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for reactions .
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data on tautomeric forms be resolved?
Tautomerism (e.g., keto-enol or imine-amine forms) may lead to conflicting NMR and X-ray results. For example, NMR in solution may suggest dynamic equilibrium, while X-ray captures a single tautomer in the crystal lattice. To resolve this:
- Use variable-temperature NMR to detect tautomeric shifts.
- Perform DFT calculations to compare energy profiles of possible tautomers.
- Validate with solid-state NMR or Raman spectroscopy to bridge solution and solid-phase data .
Q. What experimental strategies study its aggregation-induced emission (AIE) or ESIPT properties?
- Fluorescence Spectroscopy : Measure emission spectra at varying concentrations to detect AIE (enhanced emission upon aggregation). For ESIPT, monitor dual emission bands from enol and keto forms .
- Quantum Yield (ΦF) : Determine using an integrating sphere; derivatives with nitrophenyl groups show ΦF up to 68.1% in aggregated states .
- Solvatochromism : Test solvent polarity effects on emission wavelength to confirm intramolecular charge transfer (ICT) .
Q. How can structural modifications enhance diuretic activity in derivatives?
- Structure-Activity Relationship (SAR) : Introduce sulfonyl or alkyl groups at the pentanone backbone to improve solubility and renal tubule binding.
- Pharmacophore Modeling : Use programs like PASS to predict bioactivity. For example, adding methylsulfanyl groups to triazine derivatives increased diuretic efficacy by 40% in vivo .
- Toxicity Screening : Prioritize low-toxicity modifications (e.g., ethyl or pentyl chains) via acute oral toxicity tests in rodent models .
Q. How does the nitro group’s orientation impact electronic structure and solid-state interactions?
- X-ray Analysis : Reveals nitro group coplanarity with the phenyl ring, maximizing conjugation and stabilizing charge-transfer interactions.
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C-H···O interactions) that influence crystal packing and stability .
- Electrostatic Potential Maps : Generated via DFT to identify electron-deficient regions (nitro group) for predicting reaction sites .
Methodological Tables
Q. Table 1: Key Spectroscopic Data
| Technique | Key Observations | References |
|---|---|---|
| 1H NMR | δ 8.7 ppm (imine proton), δ 7.8–8.2 ppm (Ar-H) | |
| 13C NMR | δ 160–165 ppm (C=N), δ 145–150 ppm (NO₂) | |
| IR | 1615 cm⁻¹ (C=N), 1520/1350 cm⁻¹ (NO₂) |
Q. Table 2: Advanced Characterization Workflow
| Step | Method | Purpose |
|---|---|---|
| 1 | X-ray Crystallography | Confirm molecular geometry and packing |
| 2 | Time-resolved Fluorescence | Study ESIPT kinetics |
| 3 | PASS Program | Predict diuretic/biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
